molecular formula C11H15N5O4 B6288431 N3-Pen-Dtpp CAS No. 1867129-42-7

N3-Pen-Dtpp

Cat. No.: B6288431
CAS No.: 1867129-42-7
M. Wt: 281.27 g/mol
InChI Key: ZYDYGNXJSVZCSR-UHFFFAOYSA-N
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Description

N3-Pen-Dtpp is a click chemistry reagent containing an azide group. It is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are essential in various fields, including bioconjugation, drug development, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-Pen-Dtpp is synthesized through a series of chemical reactions involving the introduction of an azide group into a precursor molecule. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for higher yields and purity, and it includes rigorous quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N3-Pen-Dtpp undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAc: Copper sulfate and sodium ascorbate are commonly used as the catalyst system.

    SPAAC: Strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.

Major Products Formed

The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications, including bioconjugation and drug development .

Mechanism of Action

The mechanism of action of N3-Pen-Dtpp involves the reactivity of the azide group. In CuAAc reactions, the azide group reacts with an alkyne group in the presence of a copper catalyst to form a triazole ring. In SPAAC reactions, the azide group reacts with a strained alkyne group to form a triazole ring without the need for a catalyst . These reactions are highly specific and efficient, making this compound a valuable reagent in various applications .

Comparison with Similar Compounds

N3-Pen-Dtpp is unique due to its high reactivity and specificity in click chemistry reactions. Similar compounds include:

This compound stands out due to its versatility and efficiency in various click chemistry applications .

Properties

IUPAC Name

5-(5-azidopentanoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-15-9(18)8(10(19)16(2)11(15)20)7(17)5-3-4-6-13-14-12/h18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDYGNXJSVZCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CCCCN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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